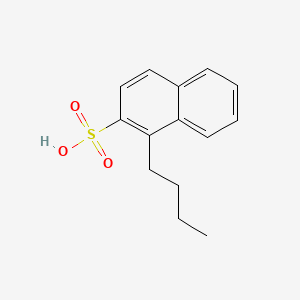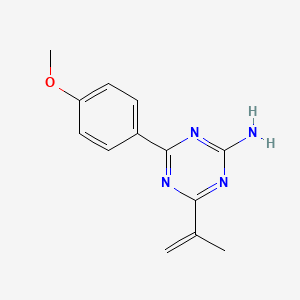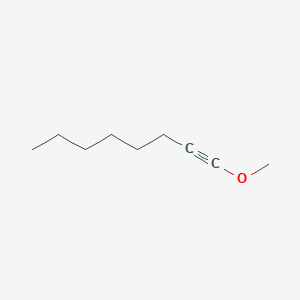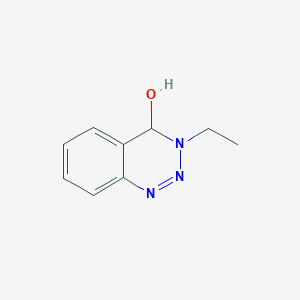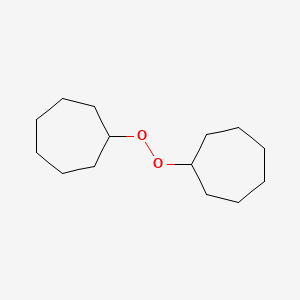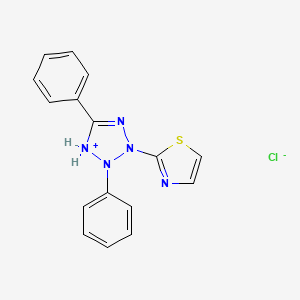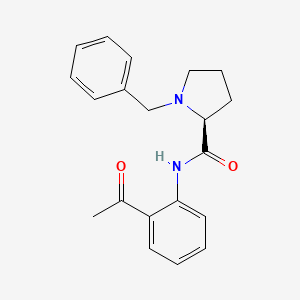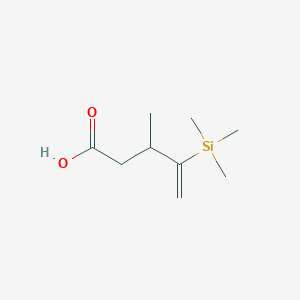
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is an organic compound with the molecular formula C9H18O2Si It is a derivative of pentenoic acid, featuring a trimethylsilyl group attached to the fourth carbon of the pentenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid can be synthesized through a multi-step processThe reaction conditions typically involve heating the reactants in the presence of a base such as sodium bis(trimethylsilyl)amide and using allyl iodide as the pentene donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Applications De Recherche Scientifique
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Methyl-4-(trimethylsilyl)pent-4-enoic acid exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic addition and elimination reactions, facilitated by the presence of the trimethylsilyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-4-pentenoic acid: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
(2R)-2-Methylpent-4-enoic acid: Similar structure but with different stereochemistry, affecting its reactivity and applications.
4-Methyl-3-pentenoic acid: Another structural isomer with distinct properties and uses.
Uniqueness
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
84453-86-1 |
|---|---|
Formule moléculaire |
C9H18O2Si |
Poids moléculaire |
186.32 g/mol |
Nom IUPAC |
3-methyl-4-trimethylsilylpent-4-enoic acid |
InChI |
InChI=1S/C9H18O2Si/c1-7(6-9(10)11)8(2)12(3,4)5/h7H,2,6H2,1,3-5H3,(H,10,11) |
Clé InChI |
SOTCGIVRYIFZRK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)C(=C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


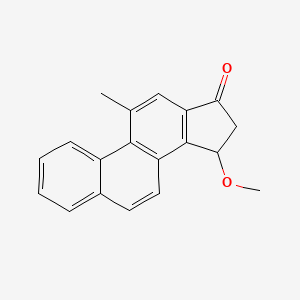
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)
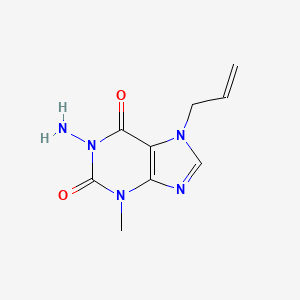

![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
